3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone
Description
Properties
IUPAC Name |
3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-8-9-18(12-14-7-4-10-21-14)17(20)15(16)11-13-5-2-1-3-6-13/h1-10,19H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOUHLDJYYZJFJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CN(C2=O)CC3=CC=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701333233 | |
| Record name | 3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478247-65-3 | |
| Record name | 3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701333233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-furylmethyl ketone, followed by cyclization and hydroxylation steps. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl and furylmethyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties such as antimicrobial, anti-inflammatory, or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone involves its interaction with molecular targets such as enzymes or receptors. The hydroxyl group and the heterocyclic core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Pyridinone Derivatives
The pharmacological and physicochemical properties of pyridinones are highly dependent on substituent variations. Below is a systematic comparison with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Key Observations:
Halogenated derivatives (e.g., 4-chlorobenzyl in ) exhibit increased lipophilicity, which may improve membrane permeability but could reduce solubility. Methoxy and trifluoromethyl groups (e.g., in ) modulate electronic effects and steric hindrance, influencing binding affinity and metabolic stability.
Molecular Weight and Solubility :
- The target compound (281.31 g/mol) is lighter than derivatives with bulky substituents like 3,4-dimethoxyphenethyl (393.44 g/mol, ), suggesting better solubility and oral bioavailability.
- Halogenated analogs (e.g., 355.82–400.77 g/mol, ) may face solubility challenges but could exhibit prolonged half-lives.
Fluorinated pyridinones (e.g., ) are often prioritized in drug design due to improved metabolic stability and target selectivity.
Research Findings and Trends
- Antioxidant Activity : The 4-hydroxy group is critical for radical scavenging, as demonstrated by 2-styryl-1H-pyridin-4-ones (IC₅₀ < 10 μM, ). The target compound’s furyl and benzyl groups may synergize to enhance this effect.
- Enzyme Inhibition: Pyridinones with bulky 3-substituents (e.g., cycloheptyl in ) show promise in enzyme inhibition, likely due to tighter binding pockets.
- Synthetic Feasibility : Derivatives with simpler substituents (e.g., methyl in ) achieve higher yields (~80%, ), while complex groups (e.g., indolylethyl in ) require multi-step synthesis.
Biological Activity
3-Benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone (CAS No. 478247-65-3) is a heterocyclic compound characterized by a pyridinone core substituted with benzyl and furylmethyl groups. This unique substitution pattern imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO3 |
| Molar Mass | 281.31 g/mol |
| CAS Number | 478247-65-3 |
| IUPAC Name | 3-benzyl-1-(furan-2-ylmethyl)-4-hydroxypyridin-2-one |
The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can be exploited in synthetic pathways to develop derivatives with enhanced biological properties.
The biological activity of this compound primarily involves its interaction with enzymes and receptors, particularly through its hydroxyl group and heterocyclic core. These interactions can modulate various biological pathways, contributing to its pharmacological effects.
Tyrosinase Inhibition
One of the most notable activities of this compound is its potential as a tyrosinase inhibitor . Tyrosinase is a crucial enzyme in the biosynthesis of melanin, and its inhibition can have applications in skin protection and cosmetic formulations. Recent studies have reported that derivatives of hydroxypyridinones exhibit significant tyrosinase inhibitory effects, with IC50 values indicating potent activity:
| Compound | IC50 Value (μM) |
|---|---|
| Hydroxypyridinone Derivative I | 1.95 |
| Hydroxypyridinone Derivative II | 2.79 |
| Hydroxypyridinone Derivative III | 2.04 |
These findings suggest that this compound may possess similar inhibitory properties, warranting further investigation.
Antioxidant Activity
In addition to tyrosinase inhibition, this compound has demonstrated antioxidant activity , which is crucial for protecting cells from oxidative stress. The antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage in biological systems.
Antimicrobial Properties
Preliminary research indicates that compounds similar to this compound may exhibit antimicrobial activity. This potential has been linked to their ability to disrupt microbial cell membranes or inhibit key metabolic enzymes within pathogens.
Synthesis and Evaluation
A recent study focused on synthesizing various derivatives of hydroxypyridinones, including those containing the benzyl and furylmethyl substituents found in this compound. The synthesized compounds were evaluated for their biological activities, including tyrosinase inhibition and antioxidant capacity. The results indicated that modifications to the substituents could enhance these activities significantly.
Molecular Docking Studies
Molecular docking studies have been employed to understand the binding interactions of this compound with target enzymes like tyrosinase. These studies provide insights into the spatial orientation and interactions at the molecular level, which are critical for rational drug design.
Q & A
What are the common synthetic routes for 3-benzyl-1-(2-furylmethyl)-4-hydroxy-2(1H)-pyridinone, and how do reaction conditions influence yield?
Basic Research Question
The synthesis of 2(1H)-pyridinone derivatives typically employs multicomponent reactions, intramolecular cyclization, or Knoevenagel condensation. For this compound, a one-pot multicomponent approach using substituted benzylamines, furan derivatives, and β-ketoesters under acidic or basic catalysis is common . Key factors include:
- Catalyst choice : Acidic conditions (e.g., HCl) favor cyclization, while basic conditions (e.g., KOH) enhance nucleophilic substitution.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Temperature : Reactions at 80–100°C typically achieve higher yields (>60%) compared to room-temperature setups.
Methodological optimization should include monitoring via TLC or HPLC to track intermediate formation .
How does the tautomeric equilibrium of 4-hydroxy-2(1H)-pyridinone derivatives affect their reactivity and spectroscopic characterization?
Basic Research Question
The 4-hydroxy group in 2(1H)-pyridinones enables tautomerism between the enol (hydroxypyridinone) and keto (pyridinone) forms. For this compound:
- Dominant tautomer : The 4-hydroxy-2(1H)-pyridinone form is favored due to resonance stabilization from the benzyl and furylmethyl substituents .
- Spectroscopic impact :
- NMR : The keto form shows a downfield-shifted carbonyl carbon (~170 ppm in NMR), while the enol form exhibits a broad OH peak (~12 ppm in NMR).
- IR : A strong absorption band at 1650–1680 cm confirms the carbonyl group .
Methodological note: X-ray crystallography (e.g., as in ) can resolve tautomeric ambiguity .
What strategies are recommended for resolving contradictions in biological activity data across structurally similar 2(1H)-pyridinone derivatives?
Advanced Research Question
Discrepancies in biological activity often arise from subtle structural differences or assay conditions. For example:
- Substituent effects : The furylmethyl group in this compound may enhance π-π stacking with target proteins compared to phenyl or chlorobenzyl analogs (e.g., and ) .
- Assay optimization :
- Use standardized cell lines (e.g., HEK293 for receptor-binding studies).
- Control for metabolic stability using liver microsomes.
- Data reconciliation : Pair computational docking (e.g., AutoDock Vina) with SPR (surface plasmon resonance) to validate binding affinities .
How can researchers optimize the regioselectivity of substitutions on the pyridinone ring during derivatization?
Advanced Research Question
Regioselective functionalization requires careful control of electronic and steric factors:
- Electron-directing groups : The 4-hydroxy group directs electrophilic substitution to the ortho (C3) and para (C5) positions.
- Protecting groups : Use TBDMS (tert-butyldimethylsilyl) to protect the hydroxy group during C6 alkylation.
- Catalytic systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C3 or C5 positions achieves >80% selectivity with aryl boronic acids .
Validate regiochemistry via NOESY NMR or X-ray crystallography .
What analytical techniques are most effective for quantifying trace impurities in synthesized this compound?
Advanced Research Question
Critical impurities include unreacted starting materials (e.g., benzyl halides) and oxidation byproducts. Recommended methods:
- HPLC-MS : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% formic acid) to separate impurities. Monitor m/z 324.3 (parent ion) and m/z 185.1 (degradation product) .
- ICP-OES : Detect heavy metal catalysts (e.g., Pd) at ppm levels.
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .
How do computational methods aid in predicting the pharmacokinetic properties of this compound?
Advanced Research Question
In silico tools provide insights into ADME (absorption, distribution, metabolism, excretion):
- LogP prediction : The compound’s calculated LogP (~2.8) suggests moderate lipophilicity, suitable for blood-brain barrier penetration .
- Metabolic sites : CYP3A4-mediated oxidation is predicted at the furylmethyl group (Site of Metabolism (SOM) analysis via Schrödinger).
- Toxicity risk : Alert for hepatotoxicity via Derek Nexus due to the pyridinone scaffold .
Experimental validation using Caco-2 permeability assays and microsomal stability tests is essential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
